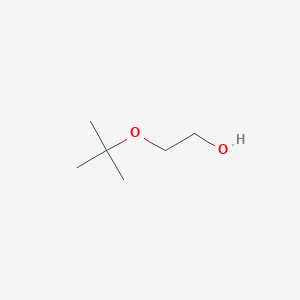

2-tert-Butoxyethanol

Übersicht

Beschreibung

2-tert-Butoxyethanol is an organic compound with the molecular formula C6H14O2. It is a clear, colorless liquid with a mild, ether-like odor. This compound is part of the glycol ether family and is commonly used as a solvent in various industrial applications due to its excellent solvency properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-tert-Butoxyethanol can be synthesized through the etherification reaction of ethylene glycol and tert-butyl alcohol. The reaction typically involves heating and refluxing in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound involves similar etherification processes, often conducted in large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-tert-Butoxyethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields simpler alcohols.

Substitution: Results in the formation of various substituted ethers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

2-tert-Butoxyethanol (C6H14O2) is characterized by its moderate polarity, allowing it to dissolve both polar and non-polar substances. This property is crucial for its role as a solvent in various formulations. The compound exhibits a relatively slow evaporation rate, which enhances its efficacy in applications requiring extended working times, such as in paints and coatings.

Industrial Applications

-

Solvent in Coatings and Paints

- Usage : Approximately 80% of this compound is consumed in surface coatings, particularly water-based paints and varnishes. It is also used in spray lacquers and enamels.

- Benefits : Its ability to act as a coalescing agent helps improve the film formation and durability of coatings.

Application Type Percentage Usage Industrial Coatings 80% Architectural Coatings 20% -

Cleaning Products

- Usage : Found in household cleaners, degreasers, and industrial cleaning solutions.

- Benefits : Effective at removing oils and greases due to its surfactant properties.

-

Printing Inks

- Usage : Used as a solvent in inks for various printing processes.

- Benefits : Enhances the flow and stability of inks.

-

Chemical Intermediate

- Usage : Serves as an intermediate for synthesizing esters used in herbicides and other chemical products.

- Benefits : Its reactivity allows for the production of various derivative compounds.

Case Studies

-

Oil Industry Applications

- In hydraulic fracturing, this compound is used to stabilize fracturing fluids by lowering surface tension, facilitating oil recovery.

- It constitutes a significant portion (30-60% w/w) of the dispersant Corexit 9527, utilized during the Deepwater Horizon oil spill cleanup efforts.

-

Cosmetic Products

- The compound is commonly found in cosmetics such as nail polish removers and skin cleansers due to its solvent properties.

- Studies have shown that it can effectively solubilize oils and other ingredients, enhancing product performance.

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider safety guidelines regarding its use. The compound has been assessed for potential health risks, including reproductive toxicity at high exposure levels; however, it has not shown significant adverse effects at lower concentrations typically encountered in consumer products .

Wirkmechanismus

The mechanism of action of 2-tert-Butoxyethanol primarily involves its role as a solvent. It can dissolve a wide range of organic and inorganic substances, facilitating various chemical reactions. At the molecular level, it interacts with other molecules through hydrogen bonding and van der Waals forces, enhancing the solubility and reactivity of compounds in solution.

Vergleich Mit ähnlichen Verbindungen

2-Butoxyethanol: Another glycol ether with similar solvent properties but a different molecular structure.

2-Methoxyethanol: A glycol ether with a methoxy group instead of a tert-butoxy group.

2-Ethoxyethanol: Contains an ethoxy group, offering different solubility and reactivity characteristics.

Uniqueness: 2-tert-Butoxyethanol is unique due to its tert-butoxy group, which provides steric hindrance and influences its reactivity and solubility. This makes it particularly useful in applications where a balance of solvency and stability is required.

Biologische Aktivität

2-tert-Butoxyethanol, also known as ethylene glycol monobutyl ether, is a solvent commonly used in various industrial applications. Its biological activity has garnered attention due to its potential health effects, particularly concerning hematological and reproductive toxicity. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and relevant case studies.

Metabolism and Pharmacokinetics

This compound is primarily metabolized in the liver to butoxyacetic acid (BAA) , which is considered the active metabolite responsible for many of its toxic effects. Research indicates that humans metabolize this compound to BAA at a lower rate than rodents, leading to different sensitivity levels among species. For instance, while rats and mice exhibit significant hemolytic effects due to BAA, humans appear less sensitive based on in vitro studies .

Key Metabolic Pathways

- Oxidation : this compound is oxidized to butoxyacetaldehyde and subsequently to BAA.

- Excretion : Approximately 15–55% of inhaled doses are excreted as free BAA in urine within 24-48 hours post-exposure .

Hematological Effects

The most notable biological activity of this compound is its hemolytic effect , particularly in rodents. Studies have shown that exposure can lead to:

- Hemolysis : Destruction of red blood cells, resulting in increased hemoglobin in urine and potential kidney damage.

- Species Sensitivity : Rats and mice are significantly more susceptible to these effects compared to humans .

Table 1: Sensitivity of Different Species to Hemolytic Effects

| Species | Sensitivity Level | Observed Effects |

|---|---|---|

| Humans | Low | Minimal hemolysis under occupational exposure |

| Rats | High | Severe hemolysis at low concentrations |

| Mice | High | Severe hemolysis; liver neoplasia risk |

| Rabbits | Moderate | Hemolysis observed at high doses |

Reproductive and Developmental Toxicity

In animal studies, reproductive toxicity was noted only at doses that were also severely toxic to the parents. No teratogenic effects were observed with this compound . This contrasts with other glycol ethers that have shown reproductive toxicity.

Occupational Exposure

A study involving house painters in France assessed urinary concentrations of BAA post-exposure. Only three out of fifty-four painters exhibited levels above the detection limit, indicating low systemic absorption during typical use conditions .

In a German varnish production facility, workers exposed to an average concentration of 1.1 ppm of this compound showed post-shift urinary concentrations of BAA averaging 10.5 mg/L, suggesting dermal absorption as a significant route of exposure .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLXTDLGTWNUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63663-09-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1,1-dimethylethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63663-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4073384 | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7580-85-0 | |

| Record name | Ethylene glycol mono-tert-butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-tert-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-(1,1-dimethylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of accurately determining the dipole moment of 2-tert-butoxyethanol?

A1: The dipole moment of a molecule provides valuable information about its polarity and interactions with other molecules. [] This is particularly important for this compound, which is an amphiphilic molecule containing both hydrophilic (hydroxyl group) and hydrophobic (tert-butyl group) regions. The dipole moment helps researchers understand its behavior in solution and interactions with other molecules. In a study comparing different methods for calculating dipole moments, this compound dissolved in cyclohexane yielded a value of 2.31 D. [] This information is crucial for predicting its solubility, partitioning behavior, and potential interactions with biological systems.

Q2: How is this compound used in the synthesis of Bosentan, and what advantages does it offer?

A2: this compound plays a crucial role in a second-generation synthesis of Bosentan, an endothelin receptor antagonist. [, ] It reacts with an intermediate compound (a sulfonamide derivative of a pyrimidine) to form the tert-butyl ether of Bosentan. This protective group strategy offers several advantages:

- Improved yield: The overall yield of Bosentan increases significantly from 67% to 84% compared to the first-generation process. []

- Simplified purification: Using this compound reduces the number of isolation steps, ultimately leading to a more efficient and cost-effective process. []

- Reduced environmental impact: The use of this compound allows for replacing less environmentally friendly solvents like DMF and ethylene glycol with toluene. []

Q3: Can this compound be separated from its di-tert-butyl ether derivative?

A3: Yes, separating this compound (TMBE) from ethylene glycol di-tert-butyl ether (TDBE) is possible through a pressure swing distillation process. [] This method exploits the difference in boiling points of the two compounds at different pressures. Researchers experimentally determined the vapor-liquid equilibrium (VLE) data for the TMBE/TDBE system and used the Wilson equation to predict the composition of the mixture at various pressures. [] This data informed the design of a pressure swing distillation process, successfully simulated using Pro/II software, which can achieve purities exceeding 99% for both TMBE and TDBE. []

Q4: Has this compound been identified in natural sources?

A4: Yes, this compound has been identified as a volatile component in the essential oils of both Tragia benthamii and Cissus aralioides. [] Interestingly, it was found in relatively high concentrations in both plants, representing 8.80% and 9.78% of their respective essential oil compositions. [] This finding suggests that this compound might have potential applications beyond its known synthetic utility.

Q5: What are the potential applications of this compound based on its presence in essential oils?

A5: While further research is needed, the presence of this compound in the essential oils of Tragia benthamii and Cissus aralioides suggests potential applications in various fields:

- Antioxidant activity: Both Tragia benthamii and Cissus aralioides oils exhibited antioxidant properties in the DPPH radical scavenging assay, with C. aralioides showing even higher activity than the reference standard, ascorbate. [] This finding warrants further investigation into the potential contribution of this compound to the antioxidant activity of these oils.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.